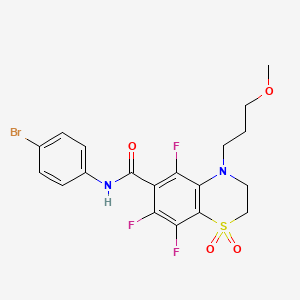
C19H18BrF3N2O4S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C19H18BrF3N2O4S is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C19H18BrF3N2O4S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may involve:
Formation of Intermediates: Initial steps often include the preparation of intermediate compounds through reactions such as halogenation, nitration, and sulfonation.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common industrial methods include:
Batch Processing: Where reactions are carried out in large batches with careful monitoring of temperature, pressure, and reaction time.
Continuous Flow Processing: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
C19H18BrF3N2O4S: can undergo various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Where the compound is reduced using reducing agents to form reduced products.
Substitution: Where one or more atoms in the compound are replaced by other atoms or groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with fewer oxygen atoms.
Wissenschaftliche Forschungsanwendungen
C19H18BrF3N2O4S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which C19H18BrF3N2O4S exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Cellular Effects: The compound may affect cellular processes such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
C19H18BrF3N2O4S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C18H17BrF3N2O4S: A compound with a similar structure but one fewer carbon atom.
C19H18ClF3N2O4S: A compound with chlorine instead of bromine.
C19H18BrF2N2O4S: A compound with one fewer fluorine atom.
These comparisons can help identify the specific structural features and properties that make This compound unique and valuable for research and applications.
Eigenschaften
Molekularformel |
C19H18BrF3N2O4S |
|---|---|
Molekulargewicht |
507.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-5,7,8-trifluoro-4-(3-methoxypropyl)-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C19H18BrF3N2O4S/c1-29-9-2-7-25-8-10-30(27,28)18-16(23)14(21)13(15(22)17(18)25)19(26)24-12-5-3-11(20)4-6-12/h3-6H,2,7-10H2,1H3,(H,24,26) |
InChI-Schlüssel |
FAEKANIXPNMMPM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1CCS(=O)(=O)C2=C1C(=C(C(=C2F)F)C(=O)NC3=CC=C(C=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


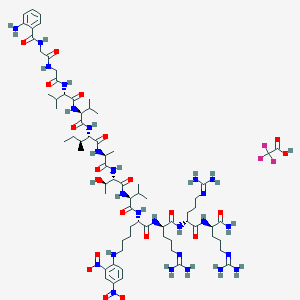
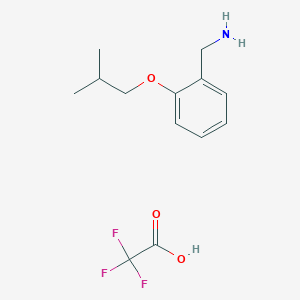
![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)

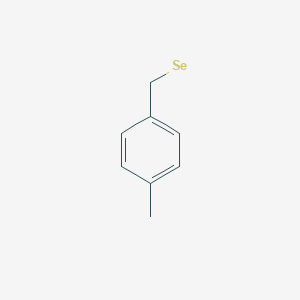
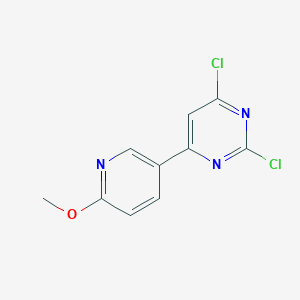
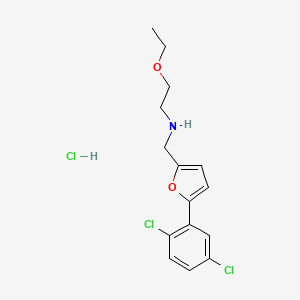
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)

![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)
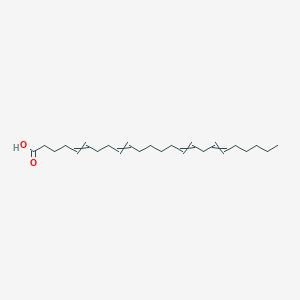
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627076.png)
